molecular formula C15H10N2O3 B3056699 2-(5-Nitro-2-furylvinyl)quinoline CAS No. 735-84-2

2-(5-Nitro-2-furylvinyl)quinoline

Cat. No.: B3056699
CAS No.: 735-84-2
M. Wt: 266.25 g/mol
InChI Key: VCMFYVDIWRALAP-BQYQJAHWSA-N
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Description

2-(5-Nitro-2-furylvinyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system fused with a nitrofuran moiety through a vinyl linkage. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitro-2-furylvinyl)quinoline typically involves the condensation of 5-nitrofurfural with quinoline derivatives. One common method is the catalytic condensation of 5-nitrofurfural with 2-methylquinoline or 4-methylquinoline. This reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Nitro-2-furylvinyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The vinyl linkage allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(5-Nitro-2-furylvinyl)quinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-furylvinyl)quinoline involves its interaction with biological macromolecules such as DNA and proteins. The nitrofuran moiety can form reactive intermediates that bind to DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar ring structure but lacking the nitrofuran moiety.

    2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position.

    4-Methylquinoline: A derivative of quinoline with a methyl group at the 4-position.

Comparison: 2-(5-Nitro-2-furylvinyl)quinoline is unique due to the presence of the nitrofuran moiety, which imparts additional biological activity compared to its parent compound, quinoline. The nitrofuran group enhances the compound’s ability to interact with biological targets, making it more effective as an antimicrobial and anticancer agent .

Properties

IUPAC Name

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-17(19)15-10-9-13(20-15)8-7-12-6-5-11-3-1-2-4-14(11)16-12/h1-10H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFYVDIWRALAP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735-84-2, 1642327-00-1
Record name Quinoline, 2-(2-(5-nitro-2-furyl)vinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(5-Nitro-2-furyl)vinyl]-quinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW6R8KWV8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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